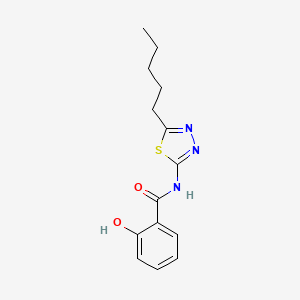
2-hydroxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-hydroxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide (PTB) is a compound that has gained attention in the scientific community due to its potential therapeutic applications. PTB belongs to the class of thiadiazole derivatives, which have been found to possess a wide range of biological activities.
Mecanismo De Acción
The exact mechanism of action of 2-hydroxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways. 2-hydroxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide has been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response. 2-hydroxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating energy metabolism.
Biochemical and Physiological Effects:
2-hydroxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide has been found to possess several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). 2-hydroxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide has also been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In addition, 2-hydroxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide has been found to improve glucose uptake and insulin sensitivity in diabetic animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-hydroxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide in lab experiments is its low toxicity. It has been found to be relatively safe even at high doses. 2-hydroxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide is also readily available and easy to synthesize. However, one of the limitations of using 2-hydroxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of 2-hydroxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide. One possible direction is to investigate its potential as a therapeutic agent for the treatment of neurodegenerative diseases. Another direction is to explore its anticancer activity and its potential use in combination with other chemotherapeutic agents. Further studies are also needed to elucidate the exact mechanism of action of 2-hydroxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide and to optimize its pharmacokinetic properties.
Conclusion:
In conclusion, 2-hydroxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide is a promising compound that has been found to possess a wide range of biological activities. Its potential therapeutic applications make it an interesting target for further research. The synthesis method of 2-hydroxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide is relatively simple, and its low toxicity makes it a safe compound to work with. However, further studies are needed to fully understand its mechanism of action and to optimize its pharmacokinetic properties.
Métodos De Síntesis
2-hydroxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide can be synthesized by the reaction of 2-amino-5-pentyl-1,3,4-thiadiazole with 2-hydroxybenzoyl chloride. The reaction takes place in the presence of a base such as pyridine or triethylamine. The product is obtained as a white solid, which can be recrystallized from an appropriate solvent.
Aplicaciones Científicas De Investigación
2-hydroxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to possess anticancer, antidiabetic, and anti-inflammatory activities. 2-hydroxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide has also been shown to have neuroprotective effects and can be used for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
2-hydroxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-2-3-4-9-12-16-17-14(20-12)15-13(19)10-7-5-6-8-11(10)18/h5-8,18H,2-4,9H2,1H3,(H,15,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCYGSDGHPGZRPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=NN=C(S1)NC(=O)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-methoxyphenyl)-2-methyl-7-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4895558.png)
![N-[2-(4-fluorophenyl)ethyl]-N'-(4-methylphenyl)urea](/img/structure/B4895564.png)
![1-[5-(2-methoxyphenoxy)pentyl]piperidine](/img/structure/B4895566.png)
![2-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-N-(2-fluorophenyl)acetamide](/img/structure/B4895578.png)
![1-{[4-(cyclopentylmethyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate](/img/structure/B4895581.png)
![1-(4-chlorophenyl)-3-[(2,5-dimethoxyphenyl)amino]-2-propen-1-one](/img/structure/B4895585.png)

![2-{4-[6-(cyclopentylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-1-piperazinyl}ethanol](/img/structure/B4895596.png)
![1-[(5-methyl-3-thienyl)carbonyl]piperidine](/img/structure/B4895602.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B4895608.png)
![2-[2-(2-methylbenzoyl)hydrazino]-N-1-naphthyl-2-oxoacetamide](/img/structure/B4895613.png)
![ethyl 3-(3-chlorobenzyl)-1-{[5-(methoxymethyl)-2-thienyl]carbonyl}-3-piperidinecarboxylate](/img/structure/B4895653.png)
